An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1H-indole-6-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1H-indole-6-carboxylic acid
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and detailed characterization of 5-Bromo-1H-indole-6-carboxylic acid. This halogenated indole derivative is a valuable heterocyclic building block, leveraging the privileged indole scaffold for the synthesis of complex molecular architectures with significant therapeutic potential.[1][2] The strategic placement of the bromine atom and the carboxylic acid group provides orthogonal handles for diverse chemical modifications, making it a key intermediate in the exploration of novel bioactive compounds.
Strategic Importance in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[3] The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, often enhancing its interaction with biological targets.[2] Specifically, substituted indole-6-carboxylic acids are recognized as crucial intermediates in the development of novel therapeutics, including potent anti-cancer agents that target key signaling pathways.[1][4] 5-Bromo-1H-indole-6-carboxylic acid (CAS: 1227269-44-4)[5] provides a synthetically versatile platform for generating libraries of compounds for screening in drug discovery programs.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO₂ | [5] |
| Molecular Weight | 240.06 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [5] |
| Storage | Keep container tightly closed in a dry and well-ventilated area. Recommended storage at 2-8°C. | |
| InChI Key | KZDAYIRBVQRKRT-UHFFFAOYSA-N |
Synthesis Pathway: A Regioselective Approach
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-Bromo-1H-indole-6-carboxylic acid.
Experimental Protocol
Step 1: Esterification of Indole-6-carboxylic Acid
-
Causality: The carboxylic acid is converted to a methyl ester to prevent it from interfering with the subsequent N-protection and bromination steps. The ester is a stable protecting group that can be readily removed at a later stage.
-
Procedure:
-
Suspend indole-6-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise with vigorous stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl indole-6-carboxylate.
-
Step 2: N-Protection of the Indole Ring
-
Causality: The indole nitrogen is weakly acidic and nucleophilic, making it susceptible to reaction with the electrophilic brominating agent.[6] Protection with a tert-butoxycarbonyl (Boc) group prevents N-bromination and deactivation of the ring towards the desired C-5 bromination.
-
Procedure:
-
Dissolve methyl indole-6-carboxylate (1.0 eq) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain methyl 1-(tert-butoxycarbonyl)-1H-indole-6-carboxylate.
-
Step 3: Regioselective Bromination at C-5
-
Causality: Electrophilic substitution on the indole ring typically occurs at the C-3 position. However, with the C-1 (N) position protected, bromination with a mild source of electrophilic bromine like N-Bromosuccinimide (NBS) can be directed to the C-5 position of the electron-rich benzene portion of the indole. The reaction is performed at low temperature to minimize side reactions.
-
Procedure:
-
Dissolve the N-Boc protected indole (1.0 eq) in THF and cool the solution to -78°C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of N-Bromosuccinimide (NBS, 1.1 eq) in THF dropwise over 30 minutes, maintaining the temperature below -70°C.
-
Stir the reaction at -78°C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to yield methyl 5-bromo-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylate.
-
Step 4 & 5: Sequential Deprotection (Hydrolysis and N-Deprotection)
-
Causality: The final two steps remove the protecting groups to reveal the target molecule. Saponification with lithium hydroxide hydrolyzes the methyl ester to the carboxylic acid.[7] Subsequent treatment with a strong acid like trifluoroacetic acid (TFA) cleaves the acid-labile Boc group from the indole nitrogen.
-
Procedure:
-
Hydrolysis: Dissolve the brominated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir at room temperature for 6-12 hours.[7]
-
Monitor by TLC. Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry thoroughly. This yields 5-bromo-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid.
-
N-Deprotection: Dissolve the N-Boc intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
Triturate the residue with diethyl ether or hexane to induce precipitation.
-
Collect the solid by filtration and dry to afford the final product, 5-Bromo-1H-indole-6-carboxylic acid.
-
Comprehensive Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques. The data presented below are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy.[8][9]
Characterization Workflow Diagram
Caption: Logical workflow for the complete characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their connectivity.
-
Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.[8]
-
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.0 | br s | 1H | -COOH | Carboxylic acid protons are highly deshielded and exchange, appearing as a broad singlet. |
| ~11.5 | br s | 1H | N-H | The indole N-H proton is also deshielded and appears as a broad singlet.[7] |
| ~8.1 | s | 1H | H-7 | This proton is adjacent to the electron-withdrawing carboxylic acid group, shifting it downfield. It appears as a singlet due to a lack of ortho coupling partners. |
| ~7.8 | s | 1H | H-4 | This proton is deshielded by the bromine at C-5 and appears as a singlet. |
| ~7.4 | t | 1H | H-2 | A triplet (or dd) due to coupling with H-3 and the N-H proton. |
| ~6.5 | t | 1H | H-3 | A triplet (or dd) due to coupling with H-2 and the N-H proton, typically upfield.[7] |
-
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule.
-
Protocol: Use the same sample as for ¹H NMR. A proton-decoupled pulse sequence is standard. A greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]
-
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | -C=O | The carbonyl carbon of the carboxylic acid is significantly downfield. |
| ~136 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~130 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~128 | C-6 | Carbon bearing the carboxylic acid group. |
| ~125 | C-2 | Carbon adjacent to the indole nitrogen. |
| ~124 | C-4 | Aromatic CH carbon. |
| ~122 | C-7 | Aromatic CH carbon. |
| ~115 | C-5 | Carbon bearing the bromine atom (C-Br bond). |
| ~103 | C-3 | Carbon adjacent to C-2, typically the most upfield aromatic carbon. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the elemental composition.
-
Protocol: A dilute solution of the sample in methanol or acetonitrile is analyzed using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[8]
-
Expected Results:
-
Molecular Ion: The key diagnostic feature will be the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
[M-H]⁻ (Negative Ion Mode): m/z ≈ 238.95 and 240.95
-
[M+H]⁺ (Positive Ion Mode): m/z ≈ 240.97 and 242.97
-
The exact mass measurement from HRMS should match the calculated value for C₉H₆⁷⁹BrNO₂ within a few ppm, confirming the molecular formula.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol: The spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample.[8]
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Indole N-H |
| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid O-H |
| 1680 - 1710 | C=O Stretch | Carboxylic Acid C=O |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1210 - 1320 | C-O Stretch | Carboxylic Acid C-O |
| ~1050 | C-Br Stretch | Aryl Bromide |
The O-H stretch of the carboxylic acid is particularly diagnostic, appearing as a very broad band that can span from 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretches in that region.[10][11]
Conclusion
This guide provides a robust framework for the synthesis and comprehensive characterization of 5-Bromo-1H-indole-6-carboxylic acid. The proposed multi-step synthesis is designed for high regioselectivity and is based on well-established, reliable chemical transformations. The detailed characterization protocols provide a self-validating system, where the collective data from NMR, MS, and IR analyses will unequivocally confirm the identity and purity of the target compound. As a versatile synthetic intermediate, 5-Bromo-1H-indole-6-carboxylic acid holds significant promise for the development of novel and potent therapeutic agents, particularly in the field of oncology.[4][12]
References
-
New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed, (2024). [Link]
-
Engineered RebH Halogenase Variants Demonstrating a Specificity Switch from Tryptophan towards Novel Indole Compounds. ResearchGate. [Link]
-
Synthesis of indole-6-carboxylic acid. PrepChem.com. [Link]
-
1H NMR (400 MHz, DMSO-d6) δ 1.39. Rsc.org. [Link]
-
5-Bromoindole. PubChem. [Link]
- Method for preparing 5-bromoindole.
-
6-Bromo-1H-indole-3-carboxylic acid. PubChem. [Link]
-
SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. researchgate.net. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Synthesis and Chemistry of Indole. Unknown Source. [Link]
-
A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Taylor & Francis Online. [Link]
-
6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]
-
Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Wiley Online Library. [Link]
-
Indole-Catalyzed Bromolactonization in Lipophilic Solvent: A Solid–Liquid Phase Transfer Approach. ACS Publications. [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. pubs.acs.org. [Link]
-
5-Bromoindole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
N-Boc-5-bromoindole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Application to carboxylic acid‐containing drugs and natural products.[a,b,c]. ResearchGate. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromo-1H-indole-4-carboxylic Acid [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-bromo-1H-indole-6-carboxylic acid 97% | CAS: 1227269-44-4 | AChemBlock [achemblock.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
